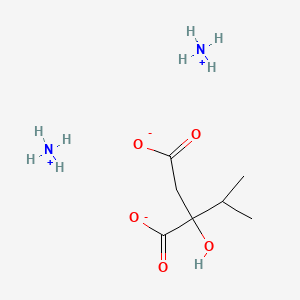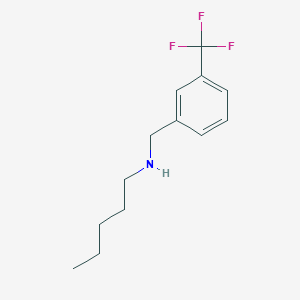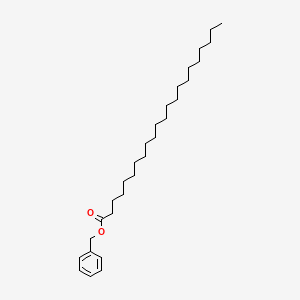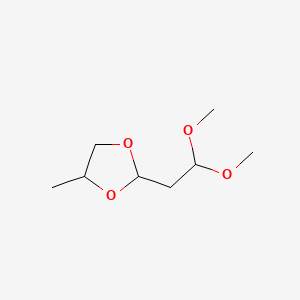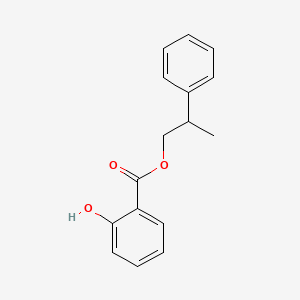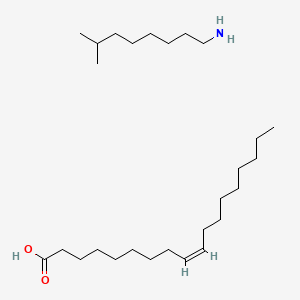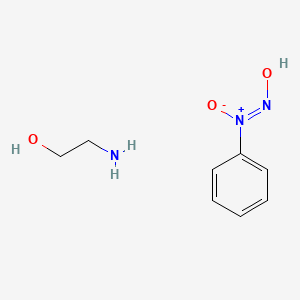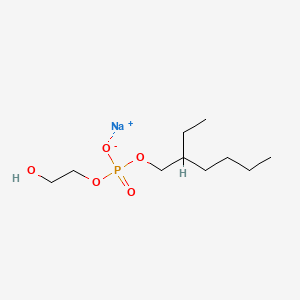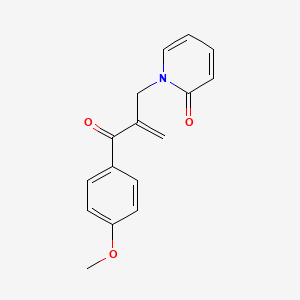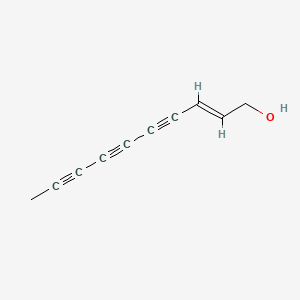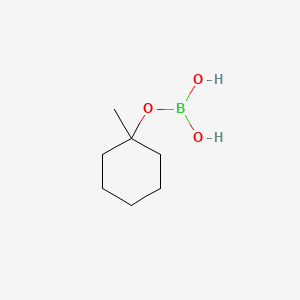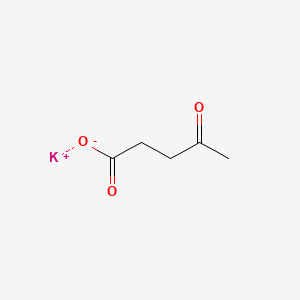
2,2'-Methylenebis(octylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis(octylphenol) is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two octylphenol groups connected by a methylene bridge. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(octylphenol) typically involves the reaction of octylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the methylene bridge between the two octylphenol molecules. The general reaction can be represented as follows:
[ \text{2 Octylphenol} + \text{Formaldehyde} \rightarrow \text{2,2’-Methylenebis(octylphenol)} ]
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(octylphenol) involves large-scale reactors where octylphenol and formaldehyde are mixed in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature range (typically between 130-160°C) to facilitate the formation of the methylene bridge. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity 2,2’-Methylenebis(octylphenol) .
化学反应分析
Types of Reactions
2,2’-Methylenebis(octylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
科学研究应用
2,2’-Methylenebis(octylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers by ultraviolet (UV) radiation.
Biology: Investigated for its effects on microbial communities and plant growth.
Medicine: Studied for its potential antioxidant properties.
Industry: Used as an additive in lubricants and fuels to enhance their stability and performance.
作用机制
The mechanism of action of 2,2’-Methylenebis(octylphenol) primarily involves its ability to absorb UV radiation and convert it into thermal energy, thereby preventing the degradation of materials exposed to sunlight . This compound interacts with molecular targets such as polymer chains, stabilizing them and extending their lifespan. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting biological systems from oxidative stress .
相似化合物的比较
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic compound with similar stabilizing properties.
2,2’-Methylenebis(4-methyl-6-tert-octylphenol): Known for its use as an antioxidant in various industrial applications.
Uniqueness
2,2’-Methylenebis(octylphenol) is unique due to its specific structure, which provides enhanced stability and UV absorption properties compared to other similar compounds. Its long octyl chains contribute to its hydrophobic nature, making it particularly effective in non-polar environments.
属性
CAS 编号 |
94031-02-4 |
|---|---|
分子式 |
C29H48O2 |
分子量 |
428.7 g/mol |
IUPAC 名称 |
6-[(2-hydroxy-1-octylcyclohexa-2,4-dien-1-yl)methyl]-6-octylcyclohexa-1,3-dien-1-ol |
InChI |
InChI=1S/C29H48O2/c1-3-5-7-9-11-15-21-28(23-17-13-19-26(28)30)25-29(24-18-14-20-27(29)31)22-16-12-10-8-6-4-2/h13-14,17-20,30-31H,3-12,15-16,21-25H2,1-2H3 |
InChI 键 |
PTXMIYIFKJBRSP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(CC=CC=C1O)CC2(CC=CC=C2O)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


